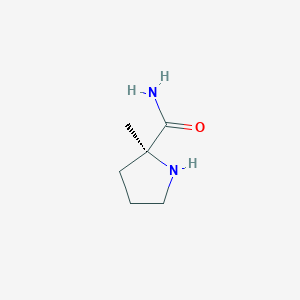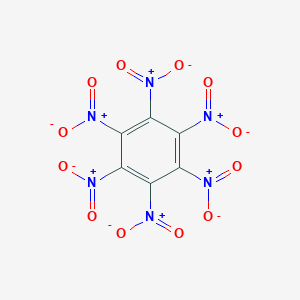
3-chloro-N-ethylaniline
Descripción general
Descripción
3-chloro-N-ethylaniline is a derivative of aniline, which is a secondary aromatic amine . It has a molecular formula of C8H10ClN .
Synthesis Analysis
The synthesis of anilines, including 3-chloro-N-ethylaniline, can be achieved through several methods. One of the reported methods for the synthesis of N-ethylaniline, a similar compound, is the platinum-catalyzed hydroamination of ethylene with aniline . Other methods include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods .Molecular Structure Analysis
The molecular structure of 3-chloro-N-ethylaniline consists of a benzene ring with an ethylamine (-NH-C2H5) group and a chlorine atom attached to it . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound.Chemical Reactions Analysis
The chemical reactions involving 3-chloro-N-ethylaniline could be similar to those of other anilines. These reactions could include nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
3-chloro-N-ethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 243.5±0.0 °C at 760 mmHg, and a flash point of 103.8±19.8 °C . It also has a molar refractivity of 45.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Drug Development : 3-chloro-N-ethylaniline plays a role in the synthesis of certain drugs. For instance, it is involved in the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, through an aminolysis reaction with N-ethylaniline (Jansson et al., 2006).
Intermediate in Dyestuff Production : N-ethylaniline, a related compound, is important in the production of dyes. It's an intermediate in various industrial processes, notably in the creation of dyestuffs (Narayanan & Deshpande, 2000).
Chemical Synthesis and Modification : It's used in chemical modifications, such as in the synthesis and acylation of 5-ethyllindolin-2-one. Here, 4-ethylaniline undergoes various reactions to produce structurally new compounds (Gao Wen-ta, 2015).
Catalysis in Stereoselective Synthesis : In the stereoselective synthesis of certain chemical intermediates, such as ethyl 4-chloro-3-hydroxybutyrate, compounds similar to 3-chloro-N-ethylaniline are utilized for their catalytic properties (Kluson et al., 2019).
Biosynthesis of Pharmaceutical Intermediates : It is relevant in the biosynthesis of pharmaceutical intermediates. For example, the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, involves processes where similar compounds are significant (Ye, Ouyang, & Ying, 2011).
Antifungal Activities in Agriculture : N-ethylaniline, a related compound, has shown potential in agriculture as a biofumigant due to its antifungal activities against postharvest diseases in crops (Chaouachi et al., 2022).
Molecular Structure and Magnetic Properties Analysis : Research on compounds like bis(4-ethylaniline){meso-tetra(para-chlorophenyl)porphyrinato}iron(III) contributes to understanding the molecular structure and magnetic properties of complex molecules (Dhifaoui et al., 2018).
Microbial Degradation and Environmental Studies : In environmental studies, compounds such as 2-Methyl-6-Ethylaniline, derived from 3-chloro-N-ethylaniline, are used to investigate microbial degradation pathways of certain herbicides (Dong et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFYXBUYWMPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483218 | |
| Record name | 3-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethylaniline | |
CAS RN |
15258-44-3 | |
| Record name | 3-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)



![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)


